(1e)-1,3-bis(3-nitrophenyl)triaz-1-ene
Overview
Description
(1E)-1,3-bis(3-nitrophenyl)triaz-1-ene is a chemical compound known for its unique structure and properties It belongs to the class of triazene compounds, which are characterized by the presence of a triazene group (-N=N-N-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene typically involves the reaction of 3-nitroaniline with a suitable diazonium salt. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the triazene linkage. The process can be summarized as follows:
Diazotization: 3-nitroaniline is treated with nitrous acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another molecule of 3-nitroaniline in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1,3-bis(3-nitrophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The triazene linkage can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazene compounds.
Scientific Research Applications
(1E)-1,3-bis(3-nitrophenyl)triaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-1,3-bis(3-nitrophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The triazene linkage is particularly reactive, allowing the compound to participate in a range of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1E)-3,3-dimethyl-1-(3-nitrophenyl)triaz-1-ene
- 1-(3-Nitrophenyl)-3,3-dimethyltriazene
- 1-(m-Nitrophenyl)-3,3-dimethyltriazine
Uniqueness
(1E)-1,3-bis(3-nitrophenyl)triaz-1-ene is unique due to its bis-nitrophenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
3-nitro-N-[(3-nitrophenyl)diazenyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)11-5-1-3-9(7-11)13-15-14-10-4-2-6-12(8-10)17(20)21/h1-8H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVCXCJCBCTQAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964987 | |
Record name | 1,3-Bis(3-nitrophenyl)triaz-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5076-50-6 | |
Record name | MLS002919840 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Bis(3-nitrophenyl)triaz-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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